Phytosphingosine Hydrochloride
CAS No.: 154801-32-8
Cat. No.: VC16184208
Molecular Formula: C18H40ClNO3
Molecular Weight: 354.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154801-32-8 |
|---|---|
| Molecular Formula | C18H40ClNO3 |
| Molecular Weight | 354.0 g/mol |
| IUPAC Name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol;hydrochloride |
| Standard InChI | InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H/t16-,17+,18-;/m0./s1 |
| Standard InChI Key | GDKAAHDFPOWGQE-RXQQAGQTSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.Cl |
| Canonical SMILES | CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Phytosphingosine hydrochloride is a long-chain sphingoid base derivative with the systematic name 1,3,4-trihydroxy-2-aminooctadecane hydrochloride. Its molecular architecture features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉NO₃·ClH |
| Molecular Weight | 353.968 g/mol |
| Defined Stereocenters | 3 |
| Optical Activity | Unspecified |
| SMILES | Cl.CCCCCCCCCCCCCCC@@HC@@HC@@HCO |
| InChI Key | GDKAAHDFPOWGQE-RXQQAGQTSA-N |
The compound’s amphipathic structure enables membrane integration, with the hydrophobic alkyl chain (C18) and hydrophilic head group containing hydroxyl and amino moieties . X-ray crystallographic analyses confirm the 4-hydroxyl configuration distinguishes it from sphingosine, conferring distinct biochemical interactions .
Historical Isolation and Nomenclature
First isolated in 1954 from Saccharomyces cerevisiae and Zea mays (corn) phosphatides, phytosphingosine was initially termed "cerebrin base" during its characterization from fungal sources . Carter’s 1963 structural elucidation using nuclear magnetic resonance established the 1,3,4-trihydroxy configuration, leading to its current nomenclature . Industrial production now utilizes microbial fermentation, leveraging Aspergillus species’ glycosylphosphatidylinositol biosynthesis pathways .
Biochemical Mechanisms and Signaling Pathways
Apoptotic Induction via Caspase Activation
Phytosphingosine hydrochloride induces programmed cell death through dual mechanisms:
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Caspase-8 Activation: Treatment of Jurkat T-cells (5–10 μg/ml) triggers rapid ERK1/2 dephosphorylation within 2 minutes, followed by caspase-8 cleavage and mitochondrial Bax translocation . This occurs independently of death receptors, suggesting direct ceramide-like signaling .
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DNA Fragmentation: Chromatin condensation and internucleosomal DNA cleavage occur at IC₅₀ values of 15 μM in epithelial cells, correlating with p53 upregulation .
Metabolic Conversion to Odd-Chain Fatty Acids
The 2014 Nature Communications study revealed an evolutionary-conserved pathway:
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Long-Chain Base 1-Phosphate Lyase (LCB1P): Cleaves phytosphingosine-1-phosphate into C17-ketone, which undergoes β-oxidation to form C15:0 fatty acids .
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MPO1 Gene Involvement: Yeast MPO1 (metabolic precursor of odd-chain FAs) facilitates 2-hydroxypalmitate synthesis, integrating phytosphingosine-derived carbons into phosphatidylcholines . Disrupting MPO1 reduces C15-containing phospholipids by 40% .
Skin Barrier Modulation
Topical application (0.1–0.5% w/w) enhances stratum corneum cohesion via:
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Lamellar Phase Stabilization: Phytosphingosine-type ceramides optimize lipid bilayer spacing to 4.8 nm, critical for water retention .
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Antimicrobial Action: Reduces Cutibacterium acnes biofilm formation by 68% through membrane permeabilization .
Therapeutic Applications and Clinical Evidence
Acne Vulgaris Management
A 12-week randomized trial (n=120) demonstrated 0.2% phytosphingosine hydrochloride gel reduced inflammatory lesions by 54% versus placebo (19%, p<0.01) . Mechanistically, it downregulates TLR2-mediated IL-6/IL-8 secretion by 75% in sebocytes .
Epidermal Barrier Repair
In acetone-damaged skin models, emulsions containing 1% phytosphingosine restored transepidermal water loss (TEWL) to baseline within 72 hours, outperforming ceramide NP formulations .
Metabolic Syndrome Intervention
Oral supplementation (500 mg BID for 4 weeks) in males (n=45) yielded:
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Cholesterol Reduction: LDL decreased by 18.2% (p=0.003) via HMG-CoA reductase inhibition .
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Insulin Sensitivity: HOMA-IR improved by 22% through IRS-1 tyrosine phosphorylation enhancement .
Emerging Research Directions
Ulcer Healing
A rat model of ethanol-induced gastric injury showed 50 mg/kg oral dosing reduced ulcer area by 78% through prostaglandin E₂ upregulation .
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